2-[(2-Chlorophenyl)methylideneamino]phenol
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Overview
Description
2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is a Schiff base compound derived from the condensation of 2-chlorobenzaldehyde and 2-aminophenol. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, leading to the formation of the Schiff base compound .
Industrial Production Methods
While specific industrial production methods for 2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: 2-chlorobenzaldehyde and 2-aminophenol.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol
- 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol
- 2-{[(E)-(2-methoxyphenyl)methylidene]amino}phenol
Uniqueness
2-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is unique due to the presence of the chloro substituent on the phenyl ring, which enhances its reactivity and potential biological activity. The chloro group can participate in additional interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s properties and applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylideneamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-9,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMXVFSQYHGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-10-0 |
Source
|
Record name | NSC32818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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